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Compound of Interest

Compound Name: 3-Chloro-4-methyl-L-phenylalanine

Cat. No.: B12308752

Get Quote

High-Purity Non-Canonical Amino Acid for Peptide Engineering & SAR Studies

Chemical Identity & Physiochemical Profile[1][2][3]
[4]
3-Chloro-4-methyl-L-phenylalanine is a highly specialized non-canonical amino acid (ncAA).

It combines the steric bulk and lipophilicity of a methyl group with the electronic withdrawal and

halogen-bonding capability of a chlorine atom on the phenyl ring. This "dual-handle"

modification is critical in medicinal chemistry for optimizing potency and metabolic stability in

peptide therapeutics.[1]
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Parameter Detail

Chemical Name
(2S)-2-amino-3-(3-chloro-4-

methylphenyl)propanoic acid

Common Abbreviation (L)-3-Cl-4-Me-Phe

CAS Number Not Universally Standardized (See Note below)

Molecular Formula C₁₀H₁₂ClNO₂

Molecular Weight 213.66 g/mol

Chirality L-Enantiomer (S-configuration)

SMILES (Isomeric) CC1=C(Cl)C=C(CC(=O)O)C=C1

InChI Key
Derivative-dependent (Verify via specific vendor

COA)

Critical Procurement Note: Due to its specialized nature, this compound is frequently cataloged

under its protected forms for solid-phase peptide synthesis (SPPS).

Fmoc-Derivative CAS: Often custom-synthesized; check for Fmoc-3-chloro-4-methyl-L-

phenylalanine.

Boc-Derivative CAS: Check for Boc-3-chloro-4-methyl-L-phenylalanine.

Racemic CAS (Reference):Verify batch specific optical rotation.
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Property
Value
(Experimental/Predicted)

Relevance

pKa (α-COOH) ~2.2
Standard acidic terminus

behavior.

pKa (α-NH₃⁺) ~9.1
Standard amine terminus

behavior.

LogP ~2.1 - 2.5

Increased lipophilicity vs. Phe

(LogP ~1.38), enhancing

membrane permeability.

Electronic Effect σ_meta (Cl) = +0.37

Chlorine withdraws electron

density, lowering pKa of

proximal protons.

Steric Effect Ortho-Cl / Para-Me

Creates a "twisted" aryl

conformation in restrictive

binding pockets.

Synthesis & Manufacturing Methodologies
The synthesis of enantiomerically pure 3-Chloro-4-methyl-L-phenylalanine requires strict

control over stereochemistry. Two primary routes are validated for high-purity production.

Route A: Chemo-Enzymatic Resolution (Scalable)
This method uses the commercially available 3-chloro-4-methylbenzaldehyde as a precursor. It

is preferred for kilogram-scale production due to cost-efficiency.

Condensation: 3-Chloro-4-methylbenzaldehyde reacts with N-acetylglycine (Erlenmeyer-

Plöchl azlactone synthesis).

Hydrolysis: Ring opening to form the acetamido cinnamic acid derivative.

Asymmetric Hydrogenation: Using a Rhodium-duPhos catalyst to set the L-stereochemistry.

Deprotection: Acidic hydrolysis to yield the free amino acid.
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Route B: Negishi Cross-Coupling (Lab Scale)
Ideal for generating libraries of analogs rapidly.

Reagents: Boc-iodo-L-alanine (zinc reagent) + 3-chloro-4-methyl-iodobenzene.

Catalyst: Pd₂(dba)₃ / S-Phos.

Outcome: Direct formation of the protected amino acid with retention of chirality.

Synthesis Workflow Diagram
The following diagram illustrates the industrial chemo-enzymatic pathway.
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Figure 1: Chemo-enzymatic synthesis pathway ensuring high enantiomeric excess (>99% ee).

Applications in Drug Discovery[4][5][8][9]
The "Chloro-Methyl" Scan
In Structure-Activity Relationship (SAR) studies, replacing Phenylalanine (Phe) or Tyrosine

(Tyr) with 3-Chloro-4-methyl-L-phenylalanine probes two distinct interaction mechanisms

simultaneously:

Halogen Bonding (X-Bond): The chlorine atom at the meta position can act as a Lewis acid,

forming directional halogen bonds with backbone carbonyls or side-chain oxygen atoms in

the target protein.

Hydrophobic Packing: The para-methyl group fills small hydrophobic pockets (sub-Ångström

precision) that are inaccessible to larger groups like tert-butyl, but too large for standard Phe.

Metabolic Stability
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The incorporation of the chlorine and methyl substituents on the phenyl ring blocks metabolic

hotspots.

CYP450 Blocking: The substituents prevent hydroxylation at the para and meta positions,

significantly extending the half-life (

) of peptide drugs in plasma.

SAR Decision Logic
Use the following logic flow to determine when to deploy this specific ncAA.

Target: Optimize Phe Residue

Is metabolic instability
observed at Phenyl ring?

Is the binding pocket
restricted?

Yes

Use 4-Fluoro-Phe
(Block Para only)

No (Electronic only)

Use 3-Chloro-4-methyl-Phe
(Block Meta+Para + Lipophilicity)

Yes (Specific fit)

Use 1-Naphthylalanine
(Bulkier)

No (Large pocket)

Click to download full resolution via product page

Figure 2: SAR Decision Tree for selecting 3-Chloro-4-methyl-L-phenylalanine during lead

optimization.

Experimental Protocols
Fmoc-Protection (For SPPS)
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If the free acid is obtained, it must be protected for Solid Phase Peptide Synthesis.

Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), NaHCO₃, Dioxane/Water.

Dissolution: Dissolve 10 mmol of 3-Chloro-4-methyl-L-phenylalanine in 20 mL of 10%

Na₂CO₃.

Addition: Add 10 mmol of Fmoc-OSu dissolved in 15 mL dioxane dropwise at 0°C.

Reaction: Stir at room temperature (RT) for 18 hours.

Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).

Purification: Recrystallize from EtOAc/Hexane.

QC: Verify by HPLC (Purity >98%) and Mass Spec.

Peptide Coupling Conditions
Because of the steric bulk at the 3 and 4 positions, standard coupling times may be insufficient.

Parameter Standard Condition
Optimized Condition for 3-Cl-

4-Me-Phe

Coupling Reagent HBTU / DIPEA HATU / HOAt / Collidine

Reaction Time 45 min
2 - 4 hours (Double Coupling

recommended)

Solvent DMF
DMF / NMP (1:1) to reduce

aggregation

Monitoring Kaiser Test
Micro-cleavage + LCMS

(Kaiser may be false negative)
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Self-Validating Step: Always perform a "micro-cleavage" of resin beads (5-10 beads) using 95%

TFA for 30 mins and analyze via LCMS to confirm complete coupling before proceeding to the

next amino acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12308752/docs#technical-monograph-3-chloro-4-
methyl-l-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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